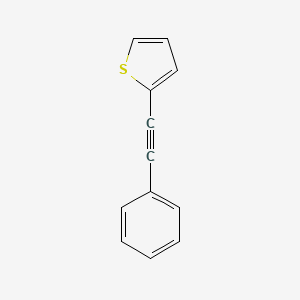

2-(Phenylethynyl)thiophene

Descripción general

Descripción

2-(Phenylethynyl)thiophene is an organic compound with the molecular formula C₁₂H₈S. It is a derivative of thiophene, where a phenylethynyl group is attached to the second position of the thiophene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylethynyl)thiophene typically involves the Sonogashira coupling reaction. This reaction couples an ethynylbenzene derivative with a halogenated thiophene under palladium catalysis. For instance, 2-iodothiophene can be reacted with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimizing reaction conditions such as temperature, pressure, and catalyst loading to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Phenylethynyl)thiophene can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The phenylethynyl group can be hydrogenated to form phenylethyl derivatives.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Substitution: Electrophiles such as bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Phenylethylthiophene.

Substitution: Various substituted thiophenes depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

1.1 Building Block for Organic Synthesis

2-(Phenylethynyl)thiophene serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the creation of diverse thiophene derivatives that are essential in drug development and materials science.

1.2 Cascade Reactions

The compound is utilized in cascade annulation reactions to synthesize heterocyclic compounds such as benzothiophenes and benzoselenophenes. These compounds have significant pharmaceutical relevance due to their biological activities. A photoredox-catalyzed method employing this compound has yielded various products with moderate to good yields, demonstrating its utility in synthetic organic chemistry .

2.1 Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies show that it can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The phenylethynyl group enhances its ability to penetrate cell membranes, allowing it to reach intracellular targets effectively .

- Study Findings : In vitro studies have demonstrated that treatment with this compound leads to decreased cell viability and increased markers of apoptosis in human cancer cell lines .

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing significant activity against Gram-positive bacteria. Various assay methods have been employed to determine the minimum inhibitory concentration (MIC), revealing effective concentrations that inhibit bacterial growth .

Material Science Applications

3.1 Organic Electronics

this compound is integral in developing organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its electronic properties contribute to improved device performance, making it a valuable material in the electronics industry .

3.2 High-Performance Polymers

Derivatives of this compound are used to create phenylethynyl-terminated polyimides known for their exceptional thermal stability and mechanical properties. These polymers are suitable for advanced engineering applications where high-performance materials are required .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Significant antimicrobial activity against Gram-positive bacteria with determined MIC values. |

| Study 2 | Anticancer Mechanism | Induced apoptosis in cancer cell lines; decreased cell viability observed compared to controls. |

| Study 3 | Organic Electronics | Demonstrated improved performance in OLEDs when incorporated into device structures. |

| Study 4 | High-Performance Polymers | Developed polyimides showed enhanced thermal stability and mechanical strength suitable for engineering applications. |

Mecanismo De Acción

The mechanism of action of 2-(Phenylethynyl)thiophene in its applications is primarily related to its electronic structure. The phenylethynyl group influences the conjugation and electron distribution in the thiophene ring, enhancing its semiconducting properties. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity .

Comparación Con Compuestos Similares

2,5-Bis(phenylethynyl)thiophene: This compound has two phenylethynyl groups attached to the thiophene ring, offering different electronic properties and applications.

3-Ethynyl-2-(phenylethynyl)thiophene: This derivative has an additional ethynyl group, which can further modify its electronic and chemical behavior.

Uniqueness: 2-(Phenylethynyl)thiophene is unique due to its specific substitution pattern, which provides a balance between electronic conjugation and steric effects. This makes it particularly suitable for applications in organic electronics and materials science .

Actividad Biológica

2-(Phenylethynyl)thiophene is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic electronics. This compound exhibits unique structural features that may influence its interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with a phenylethynyl group. Its chemical formula is C12H10S, and it possesses distinct electronic properties due to the conjugation between the thiophene and phenylethynyl moieties.

Biological Activities

Research has identified several biological activities associated with this compound, including:

- Antimicrobial Properties : Studies have shown that thiophene derivatives exhibit antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Effects : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. Its interaction with enzymes and receptors involved in cell signaling pathways could lead to apoptosis in cancer cells.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as D-amino acid oxidase (DAO). Structural studies indicate that thiophene derivatives can effectively bind to DAO, suggesting potential applications in treating conditions like schizophrenia .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Cell Membrane Interaction : The phenylethynyl group enhances the compound's lipophilicity, facilitating its penetration into cell membranes and enabling interactions with intracellular targets.

- Enzyme Modulation : By binding to specific enzymes, this compound can modulate their activity, potentially leading to therapeutic effects in diseases where these enzymes play a critical role .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of microbial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of D-amino acid oxidase (DAO) |

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of thiophene, including this compound, exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The study employed standard disk diffusion methods to assess efficacy.

- Anticancer Potential : In vitro assays revealed that this compound could reduce cell viability in various cancer cell lines. The compound was found to induce apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent.

- DAO Inhibition Study : Structural analyses using X-ray crystallography showed that this compound binds effectively within the active site of DAO, leading to significant inhibition. This finding suggests further exploration in the context of drug design for neurological disorders .

Propiedades

IUPAC Name |

2-(2-phenylethynyl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8S/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-7,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSMPIIWVPBPLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197400 | |

| Record name | Thiophene, 2-(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4805-17-8 | |

| Record name | Thiophene, 2-(phenylethynyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004805178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2-(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.